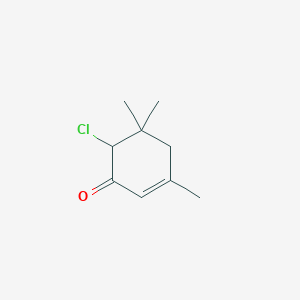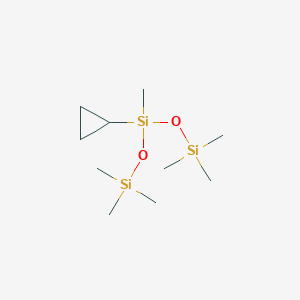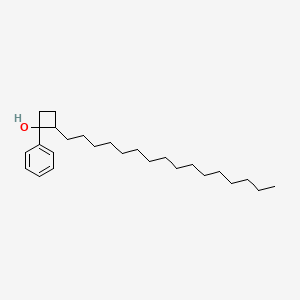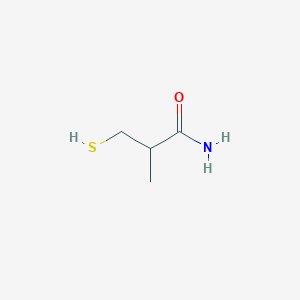
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is a phenolic compound characterized by its unique structure, which includes a butyl group and two 2-methylbutan-2-yl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol typically involves Friedel-Crafts alkylation reactions. In this process, an alkyl halide reacts with a phenol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert alkyl groups to carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sulfuric acid or aluminum chloride facilitate electrophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenol ring .
Aplicaciones Científicas De Investigación
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various materials.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the alkyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Used as a stabilizer in polymers.
2,6-Di-tert-butyl-4-(dimethylbenzyl)phenol: Utilized in the production of high-performance materials
Uniqueness
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is unique due to its specific combination of butyl and 2-methylbutan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it particularly suitable for specialized applications in various fields .
Propiedades
Número CAS |
94098-67-6 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
4-butyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C20H34O/c1-8-11-12-15-13-16(19(4,5)9-2)18(21)17(14-15)20(6,7)10-3/h13-14,21H,8-12H2,1-7H3 |
Clave InChI |
OLKXWPLHZNRKNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)
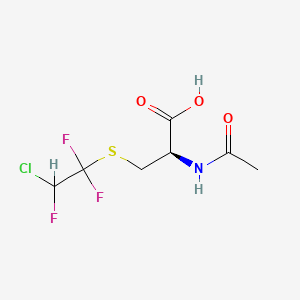
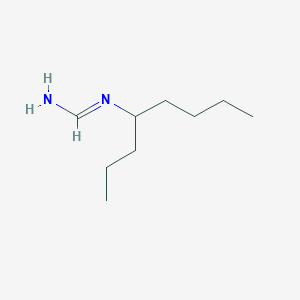
![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
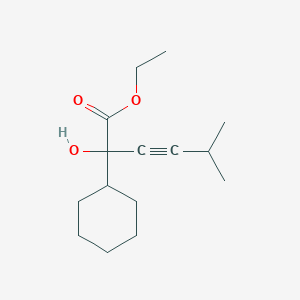
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
